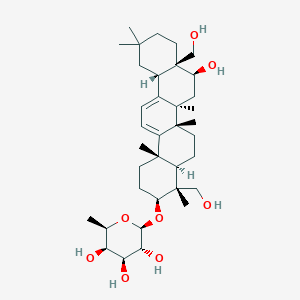
Prosaikogenin H
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prosaikogenin H is a metabolite derived from saikosaponins, which are saponins found in the roots of Bupleurum falcatum L. This compound is known for its weak hemolytic activity and is a product of the enzymatic hydrolysis of saikosaponins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prosaikogenin H is typically prepared through enzymatic hydrolysis of saikosaponins. The enzymes used in this process exhibit glycoside cleavage activity, which converts saikosaponins into their corresponding prosaikogenins . For instance, saikosaponin A and D can be converted into saikogenin F via prosaikogenin F, and saikogenin G via prosaikogenin G using enzyme transformation with high β-glycosidase activity .
Industrial Production Methods
The industrial production of this compound involves the use of recombinant glycoside hydrolases cloned from microorganisms such as Paenibacillus mucilaginosus and Lactobacillus koreensis. These enzymes exhibit good activity at temperatures between 30–37°C and pH 6.5–7.0 . The process includes the purification of saikosaponins from crude extracts using preparative high-performance liquid chromatography, followed by enzymatic hydrolysis and purification using silica columns .
Chemical Reactions Analysis
Types of Reactions
Prosaikogenin H undergoes various chemical reactions, including:
Hydrolysis: Enzymatic hydrolysis is the primary reaction used to produce this compound from saikosaponins.
Oxidation and Reduction: These reactions can modify the functional groups on the this compound molecule, potentially altering its biological activity.
Common Reagents and Conditions
Enzymes: β-glycosidase and other glycoside hydrolases are commonly used for hydrolysis reactions.
Buffers: Sodium acetate buffers at pH 6.5–7.0 are used to maintain optimal conditions for enzymatic activity.
Major Products
The major products formed from the hydrolysis of saikosaponins are prosaikogenins and saikogenins, including this compound .
Scientific Research Applications
Prosaikogenin H has several scientific research applications:
Mechanism of Action
The mechanism of action of prosaikogenin H involves its interaction with cellular membranes, leading to weak hemolytic activity . The molecular targets and pathways involved in its biological effects are still under investigation, but it is believed to interact with membrane lipids and proteins, disrupting their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Prosaikogenin F
- Prosaikogenin G
- Saikogenin F
- Saikogenin G
Uniqueness
Prosaikogenin H is unique due to its specific enzymatic hydrolysis pathway and its weak hemolytic activity .
Properties
Molecular Formula |
C36H58O8 |
|---|---|
Molecular Weight |
618.8 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[[(3S,4R,4aR,6aS,6bR,8S,8aS,12aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,22-23,25-30,37-42H,10-19H2,1-7H3/t20-,22+,23-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1 |
InChI Key |
RYPWXLBMVIZTNY-XPUXQPJXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)O)O |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4(C3=CC=C5[C@]4(C[C@@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3=CC=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)C)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















